molecular formula C18H23N3O4S B11133716 2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide

Cat. No.: B11133716
M. Wt: 377.5 g/mol
InChI Key: IBNNHSMYBSNGSN-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide: is an organic compound with the following properties:

  • It appears as a colorless to pale yellow liquid.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the following steps:

    Sulfonation: The starting material (usually a substituted benzenesulfonamide) undergoes sulfonation using sulfuric acid or other sulfonating agents.

    Ethoxylation: The sulfonated intermediate is then reacted with ethyl alcohol (ethanol) to introduce the ethoxy group.

    Amidation: The resulting ethoxysulfonamide is further reacted with N-(pyridin-3-YL)methylamine to form the final compound.

Reaction Conditions:
  • Sulfonation: Sulfuric acid, elevated temperature.
  • Ethoxylation: Ethanol, reflux conditions.
  • Amidation: N-(pyridin-3-YL)methylamine, mild conditions.

Industrial Production: Industrial production methods involve scaling up the synthetic process, optimizing reaction conditions, and ensuring high purity.

Chemical Reactions Analysis

Reactions:

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Oxidation: Oxidation of the sulfonamide can lead to sulfonyl chlorides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products: The major products depend on the specific reactions and conditions applied. For example:

  • Substitution: Formation of different sulfonamide derivatives.
  • Reduction: Formation of the corresponding amine.
  • Oxidation: Formation of sulfonyl chlorides or other oxidized products.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, potentially serving as a drug candidate.

    Chemistry: Used as a reagent in organic synthesis.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have information on similar compounds specifically, further research could explore related sulfonamides or amides to highlight its uniqueness.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C18H23N3O4S/c1-4-25-17-8-7-16(10-13(17)2)26(23,24)21-14(3)18(22)20-12-15-6-5-9-19-11-15/h5-11,14,21H,4,12H2,1-3H3,(H,20,22)

InChI Key

IBNNHSMYBSNGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CN=CC=C2)C

Origin of Product

United States

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